Aroma Component Analysis: 2-Methylhexadecan-1-ol was identified as a key aroma component in smoked Chinese bacon, contributing to its distinct flavor profile. []
Plant Metabolomics: Research on Gossypium hirsutum L. (cotton) identified 2-methylhexadecan-1-ol as one of the major non-polar metabolites present in the leaf. The study suggests that this compound might play a role in the plant's response to water stress. []
Related Compounds
2,5-Diphenyl-3-(2-furoyl)pyrrole
Compound Description: This compound was identified as a significant aroma compound found in smoked bacon, a traditional food in southwest China. The study utilized solid phase extraction and gas chromatography-mass spectrometry (GC-MS) to analyze the aroma components [].
Relevance: While structurally distinct from 2-methylhexadecan-2-ol, 2,5-diphenyl-3-(2-furoyl)pyrrole is included in this list as it falls under the broader category of "aroma compounds," a shared characteristic highlighted by its presence alongside 2-methylhexadecan-2-ol in the analysis of smoked bacon aroma profiles [].
Diphenylamine
Compound Description: Similar to 2,5-diphenyl-3-(2-furoyl)pyrrole, diphenylamine was identified as a significant aroma compound found in smoked bacon [].
Relevance: While structurally dissimilar to 2-methylhexadecan-2-ol, diphenylamine is included in this list due to its shared classification as an "aroma compound" and its presence alongside 2-methylhexadecan-2-ol in the analysis of smoked bacon aroma profiles [].
Benzothiazole
Compound Description: Identified as a significant aroma component in smoked bacon, benzothiazole contributes to the overall sensory profile of this food [].
Relevance: Although structurally distinct from 2-methylhexadecan-2-ol, benzothiazole is included here due to its shared categorization as an "aroma compound" and its presence alongside 2-methylhexadecan-2-ol in the analysis of smoked bacon aroma profiles [].
Phenol Acetate
Compound Description: Phenol acetate was another significant aroma compound detected in smoked bacon, contributing to its characteristic sensory profile [].
Relevance: Although structurally distinct from 2-methylhexadecan-2-ol, phenol acetate is included here due to its shared categorization as an "aroma compound" and its presence alongside 2-methylhexadecan-2-ol in the analysis of smoked bacon aroma profiles [].
p-Cresol
Compound Description: Identified as a significant aroma compound in smoked bacon, p-cresol plays a role in the overall sensory experience of this food [].
Relevance: Though structurally dissimilar to 2-methylhexadecan-2-ol, p-cresol is included in this list because of its shared classification as an "aroma compound" and its presence alongside 2-methylhexadecan-2-ol in the analysis of smoked bacon aroma profiles [].
3-Ethylphenol
Compound Description: 3-Ethylphenol was found to be a significant aroma compound in smoked bacon, contributing to its sensory characteristics [].
Relevance: While structurally different from 2-methylhexadecan-2-ol, 3-ethylphenol is included in this list due to its shared classification as an "aroma compound" and its co-occurrence with 2-methylhexadecan-2-ol in the analysis of smoked bacon aroma profiles [].
p-Ethylguaiacol
Compound Description: p-Ethylguaiacol was identified as a significant aroma compound present in smoked bacon, contributing to its characteristic aroma profile [].
Relevance: Despite structural differences from 2-methylhexadecan-2-ol, p-ethylguaiacol is included in this list due to its shared categorization as an "aroma compound" and its identification alongside 2-methylhexadecan-2-ol in the analysis of smoked bacon aroma profiles [].
2,6-Di(t-butyl)-4-methylphenol
Compound Description: Identified as a significant aroma compound found in smoked bacon, 2,6-di(t-butyl)-4-methylphenol contributes to the distinctive aroma of this food [].
Relevance: Despite structural differences from 2-methylhexadecan-2-ol, 2,6-di(t-butyl)-4-methylphenol is included in this list due to its shared classification as an "aroma compound" and its presence alongside 2-methylhexadecan-2-ol in the analysis of smoked bacon aroma profiles [].
Stearaldehyde
Compound Description: Stearaldehyde was identified as a significant aroma compound found in smoked bacon, contributing to its characteristic aroma [].
Relevance: Although structurally distinct from 2-methylhexadecan-2-ol, stearaldehyde is included in this list due to its shared categorization as an "aroma compound" and its presence alongside 2-methylhexadecan-2-ol in the analysis of smoked bacon aroma profiles [].
α-Isophorone
Compound Description: Identified as a significant aroma compound in smoked bacon, α-isophorone contributes to the overall sensory profile of this food [].
Relevance: Though structurally different from 2-methylhexadecan-2-ol, α-isophorone is included on this list due to its shared classification as an "aroma compound" and its presence alongside 2-methylhexadecan-2-ol in the analysis of smoked bacon aroma profiles [].
Compound Description: This compound was found to be a significant aroma compound in smoked bacon and contributes to its characteristic sensory profile [].
Relevance: Although structurally distinct from 2-methylhexadecan-2-ol, 2,6-di(t-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one is included on this list because it shares the classification of an "aroma compound" and was identified alongside 2-methylhexadecan-2-ol in the analysis of smoked bacon aroma profiles [].
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